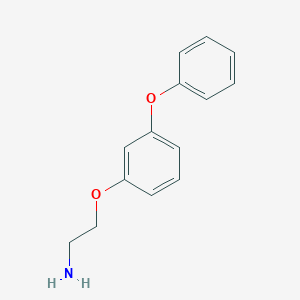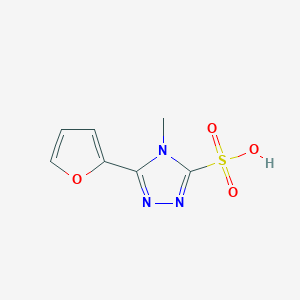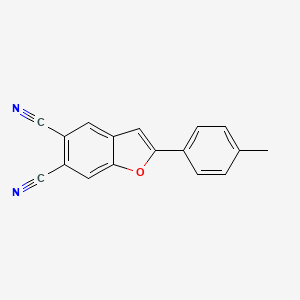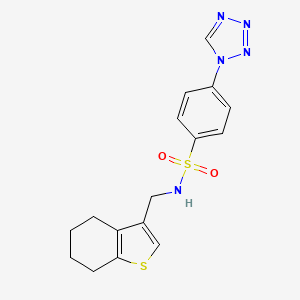
2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various substituents, including an amino group, a diethylamino group, a pyridinyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the chromene intermediate.
Amino and Diethylamino Substitution: The amino group can be introduced through a nucleophilic substitution reaction, while the diethylamino group can be added via an alkylation reaction.
Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable cyanating agent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, amines, or other nucleophiles/electrophiles can be used under appropriate conditions.
Addition: Catalysts such as palladium or platinum may be used to facilitate addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactivity, making it a valuable compound in synthetic organic chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile: Lacks the diethylamino group, which may affect its biological activity and chemical properties.
7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile: Lacks the amino group, potentially altering its reactivity and applications.
2-amino-7-(diethylamino)-4H-chromene-3-carbonitrile: Lacks the pyridinyl group, which may influence its interaction with biological targets.
Uniqueness
The presence of both the diethylamino and pyridinyl groups in 2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile makes it unique compared to similar compounds
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-amino-7-(diethylamino)-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H20N4O/c1-3-23(4-2)14-7-8-15-17(10-14)24-19(21)16(11-20)18(15)13-6-5-9-22-12-13/h5-10,12,18H,3-4,21H2,1-2H3 |
InChI Key |
WDOIQXLSUHZAMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)
![2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11048243.png)

![2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
![6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11048257.png)
![5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11048261.png)
![ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11048265.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)

![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)

![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)

